6-Bromopicolinimidamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

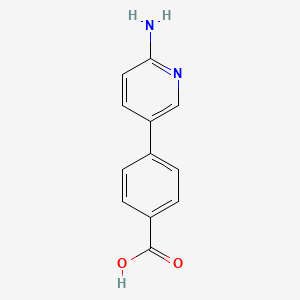

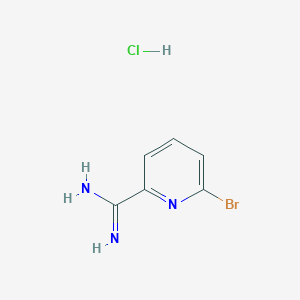

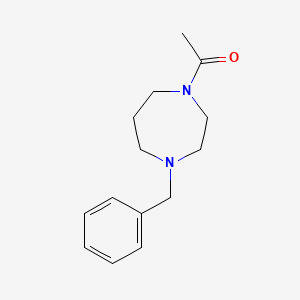

6-Bromopicolinimidamide hydrochloride (6-BPIH) is an organic compound with the molecular formula C6H7BrN2O2HCl. It is a white solid that is soluble in water and is used in a variety of scientific research applications. 6-BPIH is a derivative of picolinic acid and is used in a variety of synthetic reactions, including the synthesis of a variety of organic compounds and pharmaceuticals. 6-BPIH is also used in the synthesis of heterocyclic compounds, such as indoles, oxazoles, and thiazoles.

Applications De Recherche Scientifique

Synthesis of Bipyridine Derivatives

6-Bromopicoline has been used as a starting material for synthesizing disubstituted bipyridines through reductive homocoupling. These bipyridines are important for their applications in coordination chemistry and as ligands in catalysis. The methodologies developed offer operationally simple procedures with high yields, representing significant improvements over traditional syntheses (Cassol et al., 2000).

Coupling Reactions for Pyrrolopyrimidines Synthesis

Copper catalyzed coupling reactions of substituted 5-bromopyrimidin-4-amines with alkynes have been facilitated using 6-methylpicolinic acid, yielding 2-chloro-pyrrolo[2,3-d]pyrimidines. These reactions are notable for their moderate to excellent yields and the ability to introduce a variety of functional groups, showcasing the versatility of brominated picolinic acids in facilitating complex organic syntheses (Jiang et al., 2015).

Photochemical Studies on Bromopicolinic Acids

Research on 6-bromopicolinic acids has revealed insights into their photochemical behaviors, particularly photodehalogenation processes. These studies are crucial for understanding the environmental fate of halogenated organic compounds and their potential applications in photochemical syntheses (Rollet et al., 2006).

Antimicrobial and Corrosion Inhibition Studies

Brominated pyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties as well as their potential as corrosion inhibitors. These studies underscore the utility of brominated compounds in developing new pharmaceuticals and materials science applications (Rbaa et al., 2018).

Synthesis of Quinolines

Bromopicolinic acids have been utilized in the synthesis of quinolines, a class of compounds with wide-ranging applications in medicinal chemistry. The development of new synthetic routes for these heterocycles is essential for the discovery of novel therapeutic agents (Wlodarczyk et al., 2011).

Safety and Hazards

Propriétés

IUPAC Name |

6-bromopyridine-2-carboximidamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3.ClH/c7-5-3-1-2-4(10-5)6(8)9;/h1-3H,(H3,8,9);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROCOYRYYLFKACD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)C(=N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-methanamine](/img/structure/B1290288.png)

![5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]-benzoic acid](/img/structure/B1290298.png)

![3-[3-(Dimethylamino)propoxy]benzonitrile](/img/structure/B1290302.png)

![4-Benzyl-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B1290332.png)

![[2,4'-Bipyridine]-5-carboxylic acid](/img/structure/B1290336.png)